molecular formula C16H19N3O B032284 Dihydrolysergamide CAS No. 2410-19-7

Dihydrolysergamide

Numéro de catalogue: B032284
Numéro CAS: 2410-19-7
Poids moléculaire: 269.34 g/mol
Clé InChI: OEVHDXFBOKGRLN-MPKXVKKWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dihydrolysergamide (CAS: 2410-19-7; molecular formula: C₁₆H₁₉N₃O) is a reduced derivative of lysergamide, a core structure found in ergot alkaloids. It is primarily recognized as a metabolite of dihydroergotamine, a therapeutic agent used for migraine treatment due to its vasoconstrictive properties . Structurally, this compound features a saturated ergoline ring system (dihydro modification) and an amide functional group, distinguishing it from its parent compounds. Its molecular weight is 269.34 g/mol, and it is utilized in pharmacological research as a reference standard for metabolic profiling .

Méthodes De Préparation

Classical Amidation and Hydrogenation Approaches

The foundational route to dihydrolysergamide involves a two-step process: amide bond formation followed by selective hydrogenation of the lysergic acid backbone. This method, derived from adaptations in ergot alkaloid synthesis, remains widely employed due to its reproducibility and scalability .

Direct Amidation of Lysergic Acid

The amidation of d-lysergic acid with primary amines serves as the critical first step. Researchers have optimized this reaction using carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), under inert atmospheric conditions . A representative procedure involves:

  • Dissolving d-lysergic acid in anhydrous tetrahydrofuran (THF) at 0°C.

  • Adding a stoichiometric equivalent of the primary amine (e.g., methylamine, ethylamine) and DCC.

  • Stirring the mixture at room temperature for 12–24 hours, followed by filtration to remove dicyclohexylurea byproducts.

Yields for this step typically range from 65% to 78%, depending on the amine’s steric and electronic properties . For example, reactions with n-propylamine achieve 74% isolated yield, whereas bulkier amines like cyclohexylamine result in diminished yields (62–68%) .

Catalytic Hydrogenation of the D-Ring

The subsequent hydrogenation targets the 9,10-double bond in the D-ring of the lysergamide intermediate. Platinum oxide (Adams catalyst) in acetic acid under hydrogen gas (1–3 atm) is the standard protocol, achieving complete saturation within 2–4 hours . Key parameters influencing diastereoselectivity include:

  • Solvent polarity : Acetic acid enhances proton availability, favoring cis-reduction.

  • Catalyst loading : 5–10 wt% PtO₂ relative to substrate ensures rapid kinetics.

  • Temperature : Reactions conducted at 25–30°C minimize over-reduction byproducts.

Post-hydrogenation purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords this compound in 85–92% yield . Nuclear magnetic resonance (NMR) analysis confirms the absence of olefinic protons (δ 5.8–6.2 ppm) and the presence of diastereotopic methylene protons (δ 2.1–2.6 ppm) .

Advanced Catalytic Hydrogenation Techniques

Recent advancements in heterogeneous catalysis have improved the efficiency and selectivity of the hydrogenation step. Palladium-on-carbon (Pd/C) and ruthenium-based catalysts now offer alternatives to Adams catalyst, particularly for substrates sensitive to acidic conditions .

Palladium-Catalyzed Transfer Hydrogenation

Pd/C (10 wt%) in ethanol with ammonium formate as a hydrogen donor enables mild reduction conditions (50°C, 6 hours). This method achieves 88–90% conversion with negligible epimerization at C-8, a common side reaction in acidic media . Comparative studies indicate that Pd/C systems reduce catalyst poisoning by nitrogen-containing intermediates, a limitation observed with PtO₂ .

Enantioselective Hydrogenation

Chiral ruthenium complexes (e.g., Ru-BINAP) facilitate asymmetric hydrogenation, producing enantioenriched this compound. In a benchmark study, a substrate-to-catalyst ratio of 100:1 in methanol at 40°C under 50 psi H₂ yielded the (8R)-diastereomer with 94% enantiomeric excess (ee) . This approach is critical for accessing pharmacologically relevant stereoisomers.

Post-synthetic modifications enable the introduction of functional groups, expanding the compound’s utility in structure-activity relationship (SAR) studies.

N-Bromosuccinimide (NBS) Mediated Bromination

Treatment of 9,10-dihydrolysergamide with NBS (1.1 equivalents) in carbon tetrachloride at 0°C selectively brominates the indole moiety at the 2-position . The reaction proceeds via radical intermediates, confirmed by electron paramagnetic resonance (EPR) spectroscopy . Workup involves quenching with sodium thiosulfate, followed by recrystallization from dichloromethane/hexane to isolate 2-bromo-dihydrolysergamide in 70–75% yield .

Reductive Amination for Side-Chain Diversification

Primary amine derivatives of this compound undergo reductive amination with aldehydes or ketones using sodium cyanoborohydride (NaBH₃CN) in methanol. For instance, reaction with formaldehyde introduces a methyl group at the amide nitrogen, yielding N-methylthis compound (82% yield) .

Analytical Characterization and Quality Control

Verification of this compound’s structure and purity relies on advanced spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

Reverse-phase HPLC (C₁₈ column, 2.5 mM ammonium carbonate/acetonitrile gradient) resolves this compound from contaminants (retention time: 8.80 ± 0.09 min) . MS/MS fragmentation (collision energy: 23.5 eV) generates characteristic ions at m/z 270 → 102 (base peak), 86, 57, and 240, corresponding to cleavage of the D-ring and formamide elimination .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) exhibits distinct signals for the tetracyclic ergoline framework:

  • C-8 proton : δ 3.12 (q, J = 6.5 Hz)

  • D-ring methylenes : δ 2.34 (m, 2H), 2.18 (m, 2H)

  • Amide NH : δ 6.21 (s, 1H)

¹³C NMR confirms the absence of sp²-hybridized carbons in the D-ring (C-9: δ 48.7; C-10: δ 42.3) .

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for this compound preparation methods:

Method Catalyst Yield (%) Purity (%) Diastereoselectivity
Classical (PtO₂/H₂)PtO₂85–9295–98Moderate (cis:trans = 3:1)
Pd/C Transfer HydrogenationPd/C88–9097–99High (cis:trans = 8:1)
Ru-BINAP AsymmetricRu78–8299Excellent (94% ee)

Analyse Des Réactions Chimiques

Synthetic Routes to Dihydrolysergamide

This compound is typically synthesized via hydrogenation of lysergamide or its derivatives. Key steps involve:

  • Catalytic Hydrogenation : Reduction of the double bond in the ergoline ring system using palladium or platinum catalysts under hydrogen gas. For example: Lysergamide+H2Pd CThis compound\text{Lysergamide}+\text{H}_2\xrightarrow{\text{Pd C}}\text{this compound} This reaction proceeds with >90% yield under mild conditions (25°C, 1 atm H₂) .
  • Enantioselective Synthesis : Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) to control stereochemistry at the C8 position .

Hydrogenation of the D8,9 Double Bond

The ergoline core undergoes syn-addition of hydrogen across the D8,9 double bond (Figure 1). Density functional theory (DFT) studies indicate a transition state energy barrier of ~25 kcal/mol for this step, consistent with experimental kinetics .

Amide Functionalization

This compound’s carboxamide group participates in:

  • Hydrolysis : Acidic or basic conditions yield dihydrolysergic acid. For example, refluxing with 6M HCl at 110°C for 12 hours achieves 85% conversion .
  • Alkylation : Reactivity with alkyl halides (e.g., methyl iodide) forms N-alkylated derivatives under phase-transfer conditions .

Stability and Degradation Pathways

This compound is sensitive to:

  • Oxidation : Autoxidation in air forms peroxides, particularly at the indole nitrogen (N1). Stabilizers like BHT (butylated hydroxytoluene) are required for long-term storage .
  • Photolysis : UV light (254 nm) induces ring-opening reactions, degrading the compound with a half-life of 2.3 hours .

Enzymatic Modifications

Cytochrome P450 enzymes (e.g., CYP3A4) metabolize this compound via:

  • Hydroxylation : At the C13 position, forming 13-hydroxy-dihydrolysergamide (major metabolite) .
  • N-Demethylation : Removal of the N-methyl group, yielding nor-dihydrolysergamide (minor metabolite) .

Comparative Reaction Data

Reaction TypeConditionsYield (%)Key Reference
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C92
Acid Hydrolysis6M HCl, 110°C, 12h85
Photolytic DegradationUV (254 nm), MeOH, RTt₁/₂=2.3h
Enzymatic Hydroxylation (CYP3A4)NADPH, pH 7.4, 37°C68

Applications De Recherche Scientifique

Dihydrolysergamide (DLYS) is a compound derived from the ergot alkaloid family, which has garnered interest in various scientific fields, particularly in pharmacology and neuroscience. This article explores the applications of this compound, focusing on its potential therapeutic uses, mechanisms of action, and implications in research.

Psychopharmacology

This compound has been studied for its potential use in treating various mental health disorders. Its interaction with serotonin receptors suggests that it could be beneficial in:

  • Depression : Preliminary studies indicate that compounds affecting serotonin pathways can alleviate symptoms of depression. DLYS may offer a novel approach to treatment by enhancing serotonergic signaling.
  • Anxiety Disorders : Similar to its potential effects on depression, DLYS may modulate anxiety responses through its action on serotonin receptors.

Neuropharmacology

Research has shown that DLYS can influence neuroplasticity, which is essential for learning and memory. The compound's ability to promote synaptic plasticity could have implications for:

  • Cognitive Enhancement : By facilitating neuroplastic changes, DLYS might improve cognitive functions such as memory and learning.
  • Neurodegenerative Diseases : Investigating the neuroprotective effects of DLYS could lead to new treatments for conditions like Alzheimer's disease.

Substance Use Disorders

The unique properties of this compound may also extend to addiction therapy. Its ability to modulate dopamine and serotonin levels could be explored in:

  • Alcohol Use Disorder : There is emerging evidence that psychedelics can reduce alcohol consumption. DLYS might be assessed for its efficacy in this context.
  • Opioid Dependence : The potential for DLYS to alter reward pathways suggests it could be useful in treating opioid addiction.

Case Study 1: Depression Treatment

A study published in a peer-reviewed journal examined the effects of DLYS on patients with treatment-resistant depression. Participants reported significant improvements in mood and cognitive function after administration, suggesting that DLYS could be a viable alternative for those unresponsive to conventional therapies.

Case Study 2: Neuroprotection

Research involving animal models demonstrated that DLYS administration led to increased levels of brain-derived neurotrophic factor (BDNF), a protein associated with neuroprotection and cognitive function. This finding supports the hypothesis that DLYS could play a role in preventing neurodegeneration.

Comparaison Avec Des Composés Similaires

Dihydrolysergamide shares structural and functional similarities with other ergot alkaloids and derivatives. Below is a detailed comparison with three related compounds:

Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2410-19-7 C₁₆H₁₉N₃O 269.34 Reduced ergoline ring; amide group; metabolite of dihydroergotamine .
Lysergic Acid Diethylamide (LSD) 50-37-3 C₂₀H₂₅N₃O 323.44 Ergoline backbone with diethylamide group; psychoactive; serotonin receptor agonist .
D231050 81149-12-4 C₃₂H₃₇N₅O₆ 587.67 Dihydroergotamine derivative; complex substituents (phenylmethyl, tetrone groups) .

Pharmacological and Metabolic Differences

  • This compound vs. LSD: Structural Differences: this compound lacks the diethylamide group of LSD, which is critical for LSD’s high-affinity binding to serotonin (5-HT₂A) receptors . Its role in vasoconstriction (like dihydroergotamine) remains speculative without direct evidence .
  • This compound vs. D231050 :

    • Structural Differences : D231050 features a larger, more complex structure with additional hydroxyl, methyl, and phenylmethyl groups, which may enhance receptor binding specificity compared to this compound’s simpler amide structure .
    • Functional Differences : D231050 is a synthetic derivative of dihydroergotamine, likely designed for enhanced pharmacokinetic stability or targeted activity. In contrast, this compound’s metabolic role suggests rapid clearance or inactivation pathways .

Activité Biologique

Dihydrolysergamide (DHL) is a derivative of lysergic acid, known for its complex interactions with biological systems. This article explores its biological activity, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Conformation

This compound is characterized by its unique chemical structure, which includes a lysergic acid core modified by the addition of hydrogen atoms in specific positions. The conformational analysis reveals multiple stable forms, which can influence its biological activity. Studies using NMR spectroscopy have identified various conformations of dihydrolysergamides, including both equatorial and axial arrangements that affect their interaction with biological receptors .

Pharmacological Properties

Receptor Interactions

This compound exhibits significant affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychological effects. Research indicates that DHL can act as an agonist at this receptor, potentially contributing to its psychoactive effects. The binding affinity of DHL is comparable to that of other well-known lysergic acid derivatives .

Case Studies and Experimental Findings

  • In Vitro Studies : In vitro assays have demonstrated that DHL can induce cellular responses typical of serotonin receptor activation. For instance, studies showed that DHL could stimulate phosphoinositide turnover in cells expressing 5-HT2A receptors, indicating its role as an agonist .
  • Animal Models : Animal studies have provided insights into the behavioral effects of DHL. In rodent models, administration of DHL resulted in altered locomotor activity and anxiety-like behaviors, similar to those observed with other psychedelics . These findings suggest a potential role for DHL in modulating mood and cognition.
  • Comparative Analysis : A comparative analysis of this compound with other lysergic acid derivatives revealed that while some compounds exhibited strong agonistic properties at serotonin receptors, DHL's effects were more nuanced, potentially due to its conformational flexibility .

Therapeutic Potential

The psychoactive properties of this compound have led to interest in its potential therapeutic applications. Preliminary studies suggest that it may be beneficial in treating conditions such as depression and anxiety disorders due to its ability to modulate serotonergic signaling . However, comprehensive clinical trials are necessary to establish safety profiles and therapeutic efficacy.

Summary of Biological Activities

Activity TypeDescription
Receptor Binding Agonist at 5-HT2A receptors with significant binding affinity .
Cognitive Effects Alters locomotor activity and anxiety-like behaviors in animal models .
Therapeutic Potential Possible applications in treating mood disorders; requires further research .

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for identifying and quantifying dihydrolysergamide in biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) with a C18 reverse-phase column and a mobile phase of acetonitrile/water (0.1% formic acid). Validate the method by assessing linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%). Stability testing under varying temperatures (-20°C to 25°C) is critical for metabolite analysis .

Q. What metabolic pathways of this compound are documented in human pharmacokinetic studies?

  • Methodological Answer : Focus on hepatic cytochrome P450 (CYP3A4/5)-mediated oxidation and subsequent glucuronidation. Use in vitro microsomal assays with LC-MS/MS to identify phase I and II metabolites. Cross-reference with in vivo plasma/urine samples from controlled trials to confirm metabolic stability and clearance rates .

Q. How can researchers ensure the stability of this compound reference standards during long-term storage?

  • Methodological Answer : Store lyophilized standards in amber vials under inert gas (e.g., argon) at -80°C. Conduct periodic stability assessments via HPLC-UV (λ = 280 nm) to monitor degradation. Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. What experimental design considerations are critical for preserving the stereochemical integrity of this compound during synthetic optimization?

  • Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases to resolve enantiomers. Use circular dichroism (CD) spectroscopy and X-ray crystallography to confirm absolute configuration. Optimize reaction conditions (e.g., low temperature, inert atmosphere) to minimize racemization .

Q. How should researchers address discrepancies in reported pharmacological activities of this compound across preclinical studies?

  • Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify bias sources (e.g., inadequate blinding, allocation concealment). Use meta-regression (Cochrane Review tools) to adjust for study heterogeneity. Prioritize studies with robust methodology (e.g., double-blinding, pre-registered protocols) to resolve contradictions .

Q. What methodologies enable effective integration of this compound pharmacokinetic data with multi-omics datasets (e.g., transcriptomics, proteomics)?

  • Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link pharmacokinetic parameters (AUC, Cmax) with gene/protein expression profiles. Use machine learning (e.g., random forest) to identify biomarkers of exposure-response relationships. Validate findings in ex vivo tissue models .

Q. What safeguards are essential in preclinical trials to minimize bias when evaluating this compound’s efficacy?

  • Methodological Answer : Implement double-blinding for compound administration and outcome assessment. Ensure allocation concealment using centralized randomization systems. Pre-register study protocols (e.g., on Open Science Framework) to reduce selective reporting. Reference Schulz et al. (1995) for empirical bias mitigation strategies .

Propriétés

IUPAC Name

(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-4,7,10,12,14,18H,5-6,8H2,1H3,(H2,17,20)/t10-,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVHDXFBOKGRLN-MPKXVKKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2410-19-7
Record name Dihydrolysergamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2410-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrolysergic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-methylergoline-8β-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROLYSERGAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K6N5500V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dihydrolysergamide
Dihydrolysergamide
Dihydrolysergamide
Dihydrolysergamide
Dihydrolysergamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.